Cas no 105064-28-6 (3-azidopropyl methanesulfonate)

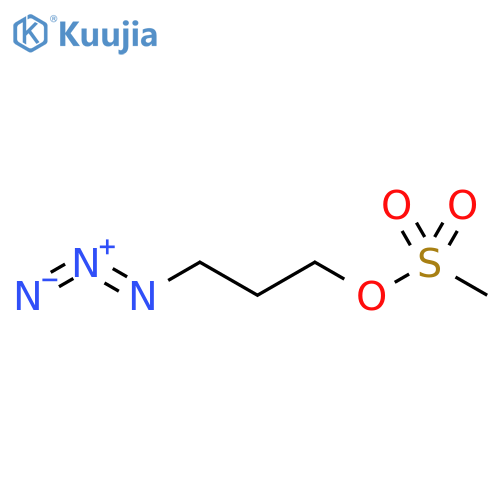

105064-28-6 structure

商品名:3-azidopropyl methanesulfonate

CAS番号:105064-28-6

MF:C4H9N3O3S

メガワット:179.197559118271

CID:1149793

3-azidopropyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- 1-Propanol, 3-azido-, methanesulfonate (ester)

- 3-azidopropyl methanesulfonate

-

- インチ: 1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3

- InChIKey: MNOUVZLUZFOHAJ-UHFFFAOYSA-N

- ほほえんだ: O(S(=O)(=O)C)CCCN=[N+]=[N-]

3-azidopropyl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-54803-1.0g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 1g |

$642.0 | 2023-06-08 | |

| Enamine | EN300-54803-2.5g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 2.5g |

$1260.0 | 2023-06-08 | |

| Enamine | EN300-54803-10.0g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 10g |

$2762.0 | 2023-06-08 | |

| Enamine | EN300-54803-0.05g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 0.05g |

$149.0 | 2023-06-08 | |

| Enamine | EN300-54803-0.1g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 0.1g |

$221.0 | 2023-06-08 | |

| A2B Chem LLC | AV42615-5g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 5g |

$2391.00 | 2024-04-20 | |

| 1PlusChem | 1P019XVB-5g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 5g |

$2364.00 | 2023-12-26 | |

| 1PlusChem | 1P019XVB-50mg |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 50mg |

$239.00 | 2023-12-26 | |

| Enamine | EN300-54803-0.25g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 0.25g |

$315.0 | 2023-06-08 | |

| Enamine | EN300-54803-0.5g |

3-azidopropyl methanesulfonate |

105064-28-6 | 95% | 0.5g |

$501.0 | 2023-06-08 |

3-azidopropyl methanesulfonate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

105064-28-6 (3-azidopropyl methanesulfonate) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量